molecular formula C20H33NO2 B5037312 4-[6-(2-tert-butylphenoxy)hexyl]morpholine

4-[6-(2-tert-butylphenoxy)hexyl]morpholine

Cat. No.: B5037312
M. Wt: 319.5 g/mol
InChI Key: BJMXGLILWDUEBL-UHFFFAOYSA-N
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Description

4-[6-(2-tert-butylphenoxy)hexyl]morpholine is an organic compound that features a morpholine ring substituted with a hexyl chain, which is further substituted with a 2-tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-tert-butylphenoxy)hexyl]morpholine typically involves a multi-step process:

    Formation of the Hexyl Chain: The hexyl chain can be synthesized through the alkylation of a suitable precursor, such as 1-bromohexane, with a phenol derivative.

    Substitution with Morpholine: The hexyl chain is then reacted with morpholine under basic conditions to form the desired morpholine derivative.

    Introduction of the 2-tert-butylphenoxy Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2-tert-butylphenoxy)hexyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

    Reduction: The compound can be reduced under specific conditions to modify the morpholine ring or the hexyl chain.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenoxy radicals and their subsequent products.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-[6-(2-tert-butylphenoxy)hexyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the modulation of specific receptors.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or resistance to oxidation.

Mechanism of Action

The mechanism of action of 4-[6-(2-tert-butylphenoxy)hexyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tri-tert-butylphenol: A phenol derivative with three tert-butyl groups.

    2,6-di-tert-butylphenol: A phenol derivative with two tert-butyl groups.

    4-tert-butylphenol: A phenol derivative with a single tert-butyl group.

Uniqueness

4-[6-(2-tert-butylphenoxy)hexyl]morpholine is unique due to its combination of a morpholine ring and a phenoxy group with a tert-butyl substituent. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[6-(2-tert-butylphenoxy)hexyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-20(2,3)18-10-6-7-11-19(18)23-15-9-5-4-8-12-21-13-16-22-17-14-21/h6-7,10-11H,4-5,8-9,12-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMXGLILWDUEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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